molecular formula C12H11NO3 B12446333 Methyl 6-methoxyisoquinoline-3-carboxylate

Methyl 6-methoxyisoquinoline-3-carboxylate

Cat. No.: B12446333
M. Wt: 217.22 g/mol
InChI Key: GKRQHGXMVRSJTJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methoxyisoquinoline-3-carboxylate typically involves the cyclization of methyl 2-(2,2,2-trifluoroacetylamino)acrylate arylation product using methyl 4,6-dichloro-2-iodobenzoate . This reaction proceeds through the loss of water rather than methanol, leading to the formation of the desired ester.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxyisoquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as the use of strong acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 6-methoxyisoquinoline-3-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism by which Methyl 6-methoxyisoquinoline-3-carboxylate exerts its effects is not well-documented. its molecular structure suggests that it may interact with specific molecular targets and pathways, similar to other isoquinoline derivatives. These interactions could involve binding to enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-methoxyisoquinoline-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of the methoxy group at the 6-position may confer distinct properties compared to other isoquinoline derivatives.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 6-methoxyisoquinoline-3-carboxylate

InChI

InChI=1S/C12H11NO3/c1-15-10-4-3-8-7-13-11(12(14)16-2)6-9(8)5-10/h3-7H,1-2H3

InChI Key

GKRQHGXMVRSJTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=NC=C2C=C1)C(=O)OC

Origin of Product

United States

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